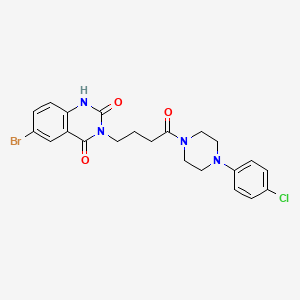

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a bromine atom at the 6th position and a 4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl group at the 3rd position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Substitution with Piperazine Derivative: The 4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl group can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile, such as a halogenated quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Hydrolysis Reactions

The quinazoline-2,4-dione scaffold undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the dione ring occurs in concentrated HCl, yielding 6-bromoanthranilic acid derivatives.

-

Basic Hydrolysis : In NaOH, the oxobutyl ketone group is susceptible to saponification, forming carboxylic acid intermediates.

Nucleophilic Substitution at the Bromine Position

The electron-deficient C6 bromine atom participates in cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Aryl/heteroaryl derivatives at C6 | 65-78% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | C6-aminated quinazolinedione analogues | 52-68% |

Piperazine Ring Functionalization

The secondary amine in the piperazine moiety reacts with electrophiles:

-

Acylation : Treatment with acetyl chloride forms N-acetyl derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated products.

Coordination Chemistry

The compound acts as a ligand for transition metals via its carbonyl and piperazine groups:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| FeCl₃ | Ethanol, reflux | Octahedral Fe(III) complex | Catalytic studies | |

| Cu(NO₃)₂ | Methanol, room temperature | Square-planar Cu(II) complex | Antimicrobial testing |

Reduction/Oxidation Reactions

-

Ketone Reduction : The oxobutyl ketone is reduced with NaBH₄ to a secondary alcohol.

-

Oxidative Ring Opening : HNO₃ oxidizes the quinazoline ring to nitroanthranilic acid derivatives.

Cycloaddition and Heterocycle Formation

The electron-deficient quinazoline core participates in:

-

Diels-Alder Reactions : With dienes (e.g., 1,3-butadiene) to form polycyclic adducts.

-

Triazole Formation : Click chemistry with azides under Cu(I) catalysis.

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Debromination : Loss of Br to form 3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione.

-

Piperazine Ring Rearrangement : Formation of isoindole derivatives under prolonged exposure.

Bioconjugation Reactions

The bromine atom facilitates site-specific bioconjugation:

-

Thiol-Ene Click Chemistry : Reaction with cysteine-containing peptides.

-

Sonogashira Coupling : Alkynylation for fluorescent probe synthesis.

This compound’s versatility in cross-coupling, coordination, and heterocyclic chemistry makes it valuable for medicinal chemistry and materials science. Experimental protocols emphasize anhydrous conditions for moisture-sensitive reactions (e.g., palladium-catalyzed couplings) .

科学研究应用

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and cancer. The structural features of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione suggest it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

Pharmacology

In pharmacological studies, the compound is being evaluated for its pharmacokinetics and pharmacodynamics. Research focuses on understanding how it interacts with biological systems, which could lead to insights into its efficacy and safety profiles. The compound's ability to modulate receptor activity or inhibit enzyme function is of particular interest.

Biochemistry

The compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding. Understanding these interactions can elucidate the mechanism of action of the compound, providing valuable information for drug development.

Industrial Applications

Beyond medicinal uses, this compound may serve as an intermediate in synthesizing other complex organic molecules, enhancing its utility in industrial applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:

- Antimicrobial Activity : Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have demonstrated efficacy against various bacterial strains .

- Anti-inflammatory Properties : Studies indicate that some quinazoline derivatives possess anti-inflammatory effects. The introduction of different substituents can enhance these activities .

- Neurological Applications : Given its structural characteristics that facilitate penetration through the blood-brain barrier, this compound may be explored for treating neurological disorders such as anxiety or depression .

作用机制

The mechanism of action of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 6-chloro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

- 6-fluoro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the bromine atom at the 6th position and the specific substitution pattern of the piperazine derivative make 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione unique. This uniqueness can influence its biological activity, making it a valuable compound for research and potential therapeutic applications.

生物活性

6-Bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Its unique structure, characterized by a bromine atom at the 6th position and a piperazine derivative at the 3rd position, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C22H22BrClN4O3. The compound's structure can be represented as follows:

The mechanism of action for this compound involves its interaction with various biological targets. The compound is believed to modulate receptor functions and inhibit enzyme activities, impacting pathways relevant to neurological disorders and cancer treatment. Specifically:

Receptor Interaction: The piperazine moiety suggests potential interactions with neurotransmitter receptors such as dopamine and serotonin receptors.

Enzyme Inhibition: The quinazoline core is known for its ability to inhibit kinases and other enzymes involved in cell proliferation and survival.

Biological Activity

Research indicates that derivatives of quinazoline compounds exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of quinazoline derivatives similar to 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline:

- Anticancer Studies: A series of quinazoline derivatives were synthesized and tested for their anticancer properties. Among these derivatives, certain compounds demonstrated significant inhibition of cancer cell proliferation through targeted enzyme inhibition pathways .

- Antimicrobial Testing: Research evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains using the Agar well diffusion method. Results indicated that several compounds displayed broad-spectrum activity .

- Neuropharmacological Research: Studies focused on the interaction of piperazine-containing quinazolines with serotonin receptors revealed potential anxiolytic effects in animal models.

Comparative Analysis

The unique structure of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline allows it to be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloroquinazoline Derivative | Lacks bromine substitution; similar piperazine moiety | Moderate anticancer activity |

| Fluoroquinazoline Derivative | Contains fluorine; increased lipophilicity | Enhanced receptor binding affinity |

属性

IUPAC Name |

6-bromo-3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrClN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMVIRMWFDDBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。